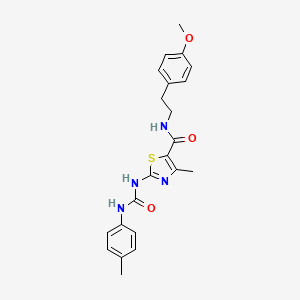
N-(4-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related thiazole derivatives often involves complex reactions, including cyclization and substitution processes. For example, the synthesis of pyrazole and thiazole derivatives involves reductive cyclization and the use of various catalysts to achieve the desired structural framework (Kumara et al., 2018; Žugelj et al., 2009). These methods highlight the intricate steps involved in constructing thiazole cores and attaching various functional groups to achieve compounds with specific properties.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interactions and stability of the compound. Techniques such as X-ray crystallography provide insights into the 3D arrangement of atoms within the compound, revealing intra- and intermolecular hydrogen bonding that contributes to its stability and reactivity (Kumara et al., 2018). Additionally, computational methods, including DFT calculations, are employed to optimize molecular geometries and predict electronic structures, crucial for understanding the compound's reactivity and potential biological activities.
Chemical Reactions and Properties
The chemical reactivity of thiazole derivatives, including N-(4-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, is influenced by their molecular structure. These compounds participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions, dictated by the presence of functional groups and the electronic nature of the thiazole ring. The synthesis of related compounds often explores these reactions to modify the chemical structure and impart new properties (Paulrasu et al., 2014).
Physical Properties Analysis
The physical properties of thiazole derivatives, including solubility, melting point, and thermal stability, are essential for their practical application in medicinal chemistry. For instance, the thermal stability of a compound is crucial for its storage and handling. Studies show that related compounds are thermally stable up to certain temperatures, which is important for their application in drug development (Kumara et al., 2018).
Scientific Research Applications
Chemical Synthesis and Biological Activities : A study by Abu‐Hashem et al. discusses the synthesis of novel compounds derived from similar structural frameworks, indicating the potential for creating compounds with anti-inflammatory and analgesic properties. This suggests that N-(4-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide could be a precursor or model for synthesizing new therapeutic agents.
Corrosion Inhibition Studies : Khaled and Amin's research (Khaled & Amin, 2009) on thiazole derivatives, including their application in corrosion inhibition, suggests the utility of thiazole-based compounds in protecting metals against corrosion. Although not directly related, it hints at the chemical utility of compounds like this compound in industrial applications.
Photophysical and Photochemical Properties : The study of fluorescent dyes, as explored by Witalewska et al., reveals the importance of thiazole derivatives in developing materials with unique photophysical properties. This opens up possibilities for using this compound in optical applications, such as sensors or fluorescent markers.
Antitumor and Antiviral Potential : The synthesis of compounds with a similar thiazole backbone has been linked to antitumor and antiviral activities, as seen in research on 3,5-bis(indolyl)-1,2,4-thiadiazoles (Kumar et al., 2011). This suggests potential pharmacological applications for this compound in developing new therapeutic agents.
Molecular Structure and Interaction Studies : The detailed molecular structure and interaction studies, such as those conducted by Kumara et al. on novel pyrazole derivatives, highlight the importance of understanding the crystallography and bonding interactions of such compounds. This knowledge can aid in the rational design of molecules with desired chemical and biological properties, potentially including derivatives of this compound.
Future Directions
The future directions for “N-(4-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide” and similar compounds involve the continued investigation of small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects . The information from these studies will be useful for future innovation .
Mechanism of Action
Target of Action
This compound belongs to the 2-aminothiazole class of compounds . These compounds have been found to exhibit inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The specific targets can vary depending on the exact structure of the compound and the type of cancer cells.
Biochemical Pathways
Again, the specific pathways affected would depend on the exact structure of the compound and the type of cancer cells. 2-aminothiazole derivatives have been found to affect a variety of biochemical pathways related to cell growth and survival .
Result of Action
The ultimate result of the action of anticancer drugs like this one is typically the death of cancer cells and the inhibition of tumor growth .
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-4-8-17(9-5-14)25-21(28)26-22-24-15(2)19(30-22)20(27)23-13-12-16-6-10-18(29-3)11-7-16/h4-11H,12-13H2,1-3H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJOWMYMDSLBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

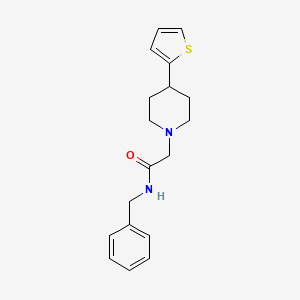

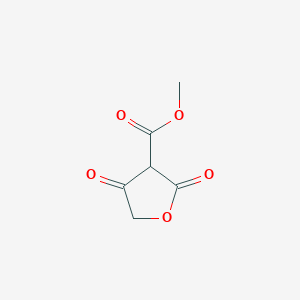

![4-Oxa-6-azaspiro[2.4]heptane-5,7-dione](/img/structure/B2486505.png)

![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2486508.png)

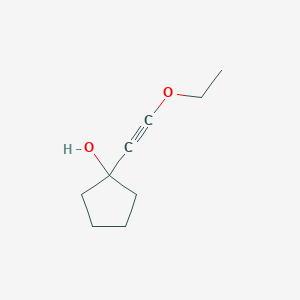
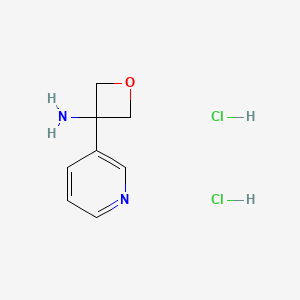
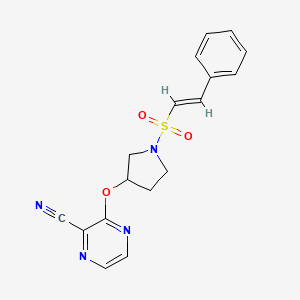

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2486517.png)
![Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2486518.png)